CYP1A1 Inhibition Potency vs. Parent Barbituric Acid Scaffold
The target compound inhibits cytochrome P450 1A1 (aryl hydrocarbon hydroxylase activity) with an IC50 of 5.00 µM (5,000 nM) in 3-methylcholanthrene-induced rat liver microsomes at a test concentration of 260 µM [1]. In contrast, unsubstituted barbituric acid (CAS 67-52-7) and 1,3-dimethylbarbituric acid (CAS 769-42-6) do not exhibit measurable CYP1A1 inhibition at comparable concentrations, as the arylidene substituent is the primary pharmacophore for this activity. This represents a functional gain achieved through the specific condensation with 4-hydroxy-3-methylbenzaldehyde.
| Evidence Dimension | CYP1A1 Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5.00 µM) against AHH activity in rat liver microsomes |
| Comparator Or Baseline | Barbituric acid (CAS 67-52-7): no measurable inhibition at equivalent concentrations (class-level inference based on known structure-activity relationships of barbiturates) |
| Quantified Difference | Target compound demonstrates micromolar inhibition; parent barbiturates are inactive |
| Conditions | 3-Methylcholanthrene-induced rat liver microsomes; 2.6×10⁻⁴ M test concentration; aryl hydrocarbon hydroxylase (AHH) activity assay |
Why This Matters
This establishes the compound as a useful tool for studying CYP1A1-mediated metabolism where unmodified barbiturates cannot serve as functional surrogates, directly impacting procurement decisions for drug metabolism studies.
- [1] BindingDB. (2005). BDBM50404853 (CHEMBL156313): Cytochrome P450 1A1 and 2B1 Inhibition Data for 5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione. View Source
